molecular formula C14H12N2OS B1348874 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 17537-74-5

5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1348874
CAS No.: 17537-74-5
M. Wt: 256.32 g/mol
InChI Key: GFJWIHBNRAJRJZ-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a 2,4-dimethylphenyl group attached at the 5-position.

Biochemical Analysis

Biochemical Properties

5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been observed to exhibit potent antimycobacterial activity, interacting with enzymes involved in the metabolic pathways of Mycobacterium tuberculosis . The compound inhibits the activity of cytochrome bd oxidase, an enzyme crucial for the energy metabolism of the bacteria . Additionally, it has shown interactions with tubulin, a protein essential for cell division, thereby exhibiting potential anticancer properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it disrupts the polymerization of tubulin, leading to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways, particularly those involved in angiogenesis, by inhibiting the formation of new blood vessels . In bacterial cells, it disrupts the energy metabolism by inhibiting cytochrome bd oxidase, leading to cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cytochrome bd oxidase, inhibiting its activity and disrupting the energy production in Mycobacterium tuberculosis . In cancer cells, it binds to tubulin, preventing its polymerization and leading to cell cycle arrest . The compound also influences gene expression by modulating the activity of transcription factors involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied in laboratory settings. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function have shown that prolonged exposure can lead to resistance in bacterial cells, necessitating combination therapy to maintain efficacy . In cancer cells, long-term exposure results in sustained cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits significant antimicrobial and anticancer activity without noticeable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is narrow, requiring careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterial respiratory chain . In mammalian cells, it affects the metabolism of tubulin, leading to disruptions in cell division and proliferation . The compound also influences the levels of various metabolites involved in energy production and cell signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In bacterial cells, it is transported across the cell membrane by efflux pumps, which can lead to resistance . In mammalian cells, it is distributed to various tissues, with a preference for rapidly dividing cells such as cancer cells . The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. In bacterial cells, it localizes to the cell membrane, where it inhibits cytochrome bd oxidase . In mammalian cells, it localizes to the cytoplasm and interacts with tubulin, disrupting the microtubule network . The compound’s activity is influenced by its localization, with specific targeting signals and post-translational modifications directing it to its site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of substituted 2-aminothiophenes and 2-chloropyrimidines as starting materials. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired thienopyrimidine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidine derivatives.

    Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antitubercular activities.

    Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
  • 5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
  • 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-8-3-4-10(9(2)5-8)11-6-18-14-12(11)13(17)15-7-16-14/h3-7H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJWIHBNRAJRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC3=C2C(=O)NC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210147
Record name 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17537-74-5
Record name 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17537-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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